Cas no 83004-10-8 (2-Bromo-6-(bromomethyl)pyridine)

2-Bromo-6-(bromomethyl)pyridine structure
83004-10-8 structure
상품 이름:2-Bromo-6-(bromomethyl)pyridine
CAS 번호:83004-10-8
MF:C6H5Br2N
메가와트:250.918599843979
MDL:MFCD07368202
CID:720137
PubChem ID:12954796

2-Bromo-6-(bromomethyl)pyridine 화학적 및 물리적 성질

이름 및 식별자

    • 2-Bromo-6-(bromomethyl)pyridine
    • 2-bromo-6-bromomethyl-pyridine
    • Pyridine,2-bromo-6-(bromomethyl)-
    • 6-Bromo-2-bromomethylpyridine
    • 2-Bromo-6-(bromomethyl)pyridine (ACI)
    • 2-Bromo-6-bromomethylpyridine
    • SS-3030
    • CS-W005793
    • LSRDTCMNGSMEEI-UHFFFAOYSA-N
    • EN300-86078
    • 2-Bromo-6-bromomethyl-pyridin
    • J-508424
    • 6-bromo-2-(bromomethyl)pyridine
    • AC-14983
    • SCHEMBL506617
    • 2-(bromomethy l)-6-bromopyridine
    • Pyridine, 2-bromo-6-(bromomethyl)-
    • DB-027624
    • 83004-10-8
    • DTXSID50513837
    • SB38911
    • AKOS005073879
    • MFCD07368202
    • SY022087
    • MDL: MFCD07368202
    • 인치: 1S/C6H5Br2N/c7-4-5-2-1-3-6(8)9-5/h1-3H,4H2
    • InChIKey: LSRDTCMNGSMEEI-UHFFFAOYSA-N
    • 미소: BrC1C=CC=C(CBr)N=1

계산된 속성

  • 정밀분자량: 248.87900
  • 동위원소 질량: 248.87887g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 1
  • 중원자 수량: 9
  • 회전 가능한 화학 키 수량: 1
  • 복잡도: 87.1
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 2.5
  • 토폴로지 분자 극성 표면적: 12.9Ų

실험적 성질

  • 밀도: 1.955
  • 융해점: 82-85°C
  • 비등점: 275 ºC
  • 플래시 포인트: 120 ºC
  • PSA: 12.89000
  • LogP: 2.73900

2-Bromo-6-(bromomethyl)pyridine 보안 정보

2-Bromo-6-(bromomethyl)pyridine 세관 데이터

  • 세관 번호:2933399090
  • 세관 데이터:

    중국 세관 번호:

    2933399090

    개요:

    2933399090. 기타 구조상 비조합 피리딘 고리를 가진 화합물.부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 20.0%

    신고 요소:

    제품명,성분함량,용도,우로토핀외관,6-헥사메틸아미드외관,서명일자

    요약:

    2933399090. 구조물에는 수소화 여부와 관계없이 피리딘 고리가 조화되지 않은 다른 화합물이 들어 있다.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 20.0%

2-Bromo-6-(bromomethyl)pyridine 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1063448-25g
2-Bromo-6-(bromomethyl)pyridine
83004-10-8 97%
25g
¥3992.00 2024-07-28
SHANG HAI XIAN DING Biotechnology Co., Ltd.
054203-5g
2-Bromo-6-(bromomethyl)pyridine
83004-10-8 95+%
5g
4486.0CNY 2021-07-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B55450-100mg
2-Bromo-6-(bromomethyl)pyridine
83004-10-8 95%
100mg
¥101.0 2022-04-28
eNovation Chemicals LLC
K11561-10g
2-bromo-6-(bromomethyl)pyridine
83004-10-8 97%
10g
$395 2024-05-23
Enamine
EN300-86078-0.5g
2-bromo-6-(bromomethyl)pyridine
83004-10-8 95%
0.5g
$22.0 2024-05-21
Apollo Scientific
OR303708-1g
2-Bromo-6-(bromomethyl)pyridine
83004-10-8 98%
1g
£24.00 2025-03-21
Fluorochem
092513-10g
2-Bromo-6-(bromomethyl)pyridine
83004-10-8 95%
10g
£398.00 2022-03-01
ChemScence
CS-W005793-10g
2-Bromo-6-(bromomethyl)pyridine
83004-10-8 98.98%
10g
$418.0 2022-04-26
Enamine
EN300-86078-0.1g
2-bromo-6-(bromomethyl)pyridine
83004-10-8 95%
0.1g
$19.0 2024-05-21
Chemenu
CM120679-5g
2-Bromo-6-(bromomethyl)pyridine
83004-10-8 98%
5g
$281 2021-08-06

2-Bromo-6-(bromomethyl)pyridine 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Triethylamine ,  Ethyl chloroformate Solvents: Tetrahydrofuran ;  0 °C
1.2 Reagents: Sodium borohydride Solvents: Water
2.1 Reagents: Phosphorus tribromide Solvents: Dichloromethane ;  0 °C → rt
참조
Novel bisphosphonate inhibitors of the human farnesyl pyrophosphate synthase
De Schutter, Joris W.; et al, Bioorganic & Medicinal Chemistry Letters, 2010, 20(19), 5781-5786

합성 방법 2

반응 조건
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  < -70 °C; 15 min, < -70 °C
1.2 Solvents: Dimethylformamide ;  30 s, < -70 °C; 15 min, -78 °C
1.3 Reagents: Acetic acid ,  Sodium borohydride ;  -78 °C → rt
1.4 Reagents: Ammonium chloride Solvents: Water ;  rt
2.1 Reagents: Hydrogen bromide Solvents: Water ;  12 h, reflux
2.2 Reagents: Sodium hydroxide Solvents: Water ;  neutralized
참조
Iron complexes of new hydrophobic derivatives of tris(2-pyridylmethyl)amine: synthesis, characterization, and catalysis of alkane oxygenation by H2O2
Guisado-Barrios, Gregorio; et al, Journal of Coordination Chemistry, 2010, 63(14-16), 2642-2658

합성 방법 3

반응 조건
1.1 Reagents: Calcium chloride ,  Sodium borohydride Solvents: Ethanol ;  3 h, 0 °C
2.1 Reagents: Carbon tetrabromide ,  Potassium carbonate ,  Triphenylphosphine Solvents: Dichloromethane ;  0 °C; overnight, 0 °C → rt
참조
Library Synthesis, Screening, and Discovery of Modified Zinc(II)-Bis(dipicolylamine) Probe for Enhanced Molecular Imaging of Cell Death
Plaunt, Adam J.; et al, Bioconjugate Chemistry, 2014, 25(4), 724-737

합성 방법 4

반응 조건
1.1 Reagents: Phosphorus tribromide Solvents: Dichloromethane ;  0 °C → rt
참조
Novel bisphosphonate inhibitors of the human farnesyl pyrophosphate synthase
De Schutter, Joris W.; et al, Bioorganic & Medicinal Chemistry Letters, 2010, 20(19), 5781-5786

합성 방법 5

반응 조건
1.1 Reagents: Bromine Solvents: Benzene ,  Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
참조
Alternative approach to the free radical bromination of oligopyridine benzylic-methyl group
Bedel, Sebastien; et al, Tetrahedron Letters, 2002, 43(9), 1697-1700

합성 방법 6

반응 조건
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Dichloromethane ,  Water ;  5 - 6 h, rt
참조
Ruthenium complexes bearing N-heterocyclic carbene based CNC and CNĈH2C' pincer ligands: Photophysics, electrochemistry, and solar energy conversion
Jain, Nimisha; et al, Journal of Organometallic Chemistry, 2022, 959,

합성 방법 7

반응 조건
1.1 Reagents: Hydrogen bromide Solvents: Water ;  4 h, rt → 120 °C; cooled
1.2 Reagents: Sodium bicarbonate ;  pH 5 - 6
참조
Solid State and Solution Characterization of Chiral, Conformationally Mobile Tripodal Ligands
Canary, James W.; et al, Inorganic Chemistry, 1998, 37(24), 6255-6262

합성 방법 8

반응 조건
1.1 Reagents: Bromine ,  Hydrogen bromide Solvents: Water ;  -20 °C
1.2 Reagents: Sodium nitrite ;  0 °C
2.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Dichloromethane ,  Water ;  reflux
참조
Catalytic etherification of N-protected tris(hydroxymethyl)aminomethane for the synthesis of ligands with C3 symmetry
Weibel, Nicolas; et al, Tetrahedron Letters, 2006, 47(11), 1793-1796

합성 방법 9

반응 조건
참조
A new ligand containing a pyridine, a 2,2'-bipyridine and a carboxylate moiety and its lanthanide polymeric complexes: Synthesis, characterization and photophysical studies
Bejan, Claudia C. C.; et al, Inorganic Chemistry Communications, 2006, 9(5), 464-468

합성 방법 10

반응 조건
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Benzene ;  24 h, 90 °C
참조
Optimization of 2-aminothiazole derivatives as CCR4 antagonists
Wang, Xuemei; et al, Bioorganic & Medicinal Chemistry Letters, 2006, 16(10), 2800-2803

2-Bromo-6-(bromomethyl)pyridine Raw materials

2-Bromo-6-(bromomethyl)pyridine Preparation Products

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:83004-10-8)2-Bromo-6-(bromomethyl)pyridine
A847983
순결:99%/99%
재다:10g/25g
가격 ($):182.0/386.0